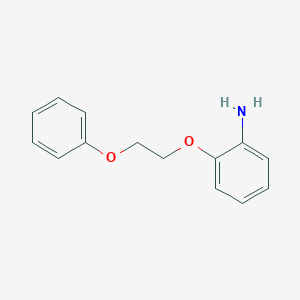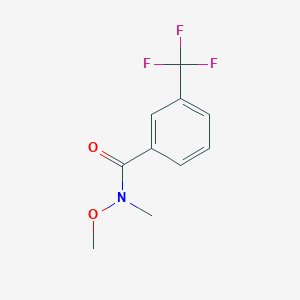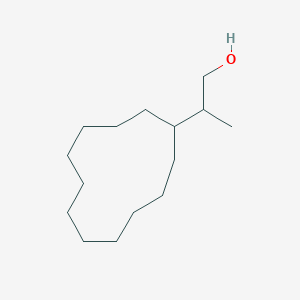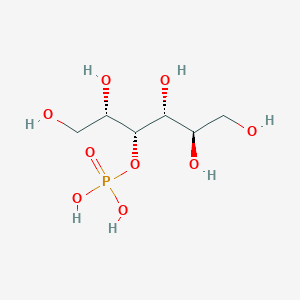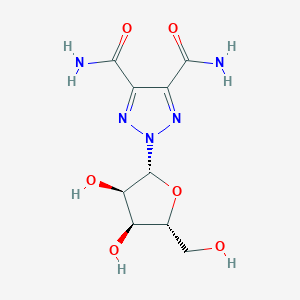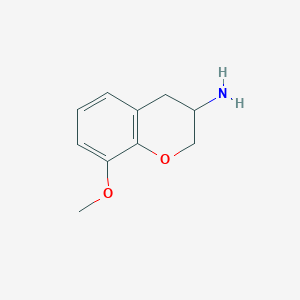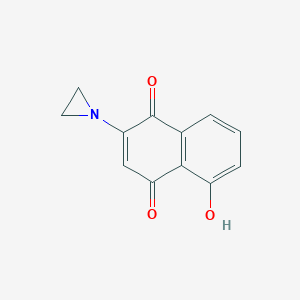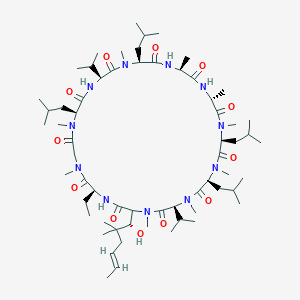
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)-, commonly known as CsA, is a cyclic undecapeptide that was first isolated in 1972 from the fungus Tolypocladium inflatum. It is a potent immunosuppressive agent that has revolutionized organ transplantation and the treatment of autoimmune diseases. The use of CsA has significantly improved the success rate of organ transplantation by reducing the risk of rejection and increasing the lifespan of transplanted organs. In addition, CsA has also been used to treat various autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
作用机制
The mechanism of action of CsA involves the inhibition of T cell activation and the suppression of the immune response. CsA binds to cyclophilin, which then inhibits the activity of calcineurin, a key enzyme involved in T cell activation. This results in the suppression of the immune response and the prevention of organ rejection.
Biochemical and Physiological Effects:
CsA has several biochemical and physiological effects on the body. It has been shown to inhibit the production of cytokines, which are proteins that play a crucial role in the immune response. CsA also inhibits the activation of B cells, which produce antibodies that can attack transplanted organs. In addition, CsA has been shown to have anti-inflammatory properties, which can help reduce the symptoms of autoimmune diseases.
实验室实验的优点和局限性
CsA has several advantages for lab experiments. It is a potent immunosuppressive agent that can be used to study the immune response and the mechanisms of organ rejection. CsA can also be used to study the effects of immunosuppressive drugs on the body. However, CsA also has limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the results of experiments. In addition, CsA can have off-target effects on other proteins in the body, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of CsA. One area of research is the development of new immunosuppressive drugs that have fewer side effects than CsA. Another area of research is the study of the long-term effects of CsA on the body, particularly in transplant patients. In addition, there is ongoing research into the mechanisms of CsA resistance, which can limit the effectiveness of the drug in some patients. Finally, there is interest in the use of CsA for the treatment of other diseases, such as cancer and viral infections.
合成方法
CsA is a complex molecule that contains 11 amino acids and has a molecular weight of 1202.6 g/mol. The synthesis of CsA involves several steps, including the protection and deprotection of amino acid side chains, peptide bond formation, and cyclization. The most commonly used method for the synthesis of CsA is the solid-phase peptide synthesis (SPPS) method, which involves the stepwise assembly of the peptide chain on a solid support. The SPPS method allows for the synthesis of large quantities of CsA with high purity and yields.
科学研究应用
CsA has been extensively studied for its immunosuppressive properties and its potential therapeutic applications. It has been shown to inhibit the activation of T cells, which play a crucial role in the immune response. CsA binds to a protein called cyclophilin, which then inhibits the activity of calcineurin, a key enzyme involved in T cell activation. This results in the suppression of the immune response and the prevention of organ rejection.
属性
CAS 编号 |
114865-22-4 |
|---|---|
产品名称 |
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- |
分子式 |
C63H113N11O12 |
分子量 |
1216.6 g/mol |
IUPAC 名称 |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R)-1-hydroxy-2,2-dimethylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-26-28-29-63(17,18)52(76)51-56(80)66-43(27-2)58(82)68(19)34-48(75)69(20)44(30-35(3)4)55(79)67-49(39(11)12)61(85)70(21)45(31-36(5)6)54(78)64-41(15)53(77)65-42(16)57(81)71(22)46(32-37(7)8)59(83)72(23)47(33-38(9)10)60(84)73(24)50(40(13)14)62(86)74(51)25/h26,28,35-47,49-52,76H,27,29-34H2,1-25H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-26+/t41-,42+,43-,44-,45-,46-,47-,49-,50-,51?,52-/m0/s1 |
InChI 键 |
RGIOCYRKFMXZGI-BFGUSBJVSA-N |
手性 SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H](C(C)(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
规范 SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
同义词 |
(MeBm(2)t)(1)-CsA (MeBm2t)-CsA 4-(2-butenyl)-4,4,N-trimethyl-threonine(1)-cyclosporin A 4-(2-butenyl)-4,4,N-trimethyl-Tyr(1)-cyclosporin A cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- MeBm(2)t1-CsA N-methyl-4-((E)-2-butenyl)-4,4-dimethylthreonine cyclosporin A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



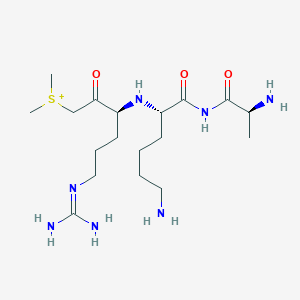

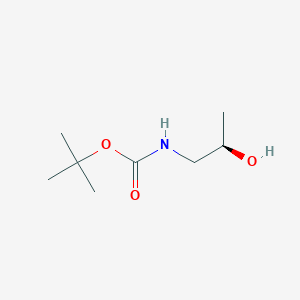

![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
